An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxendolone
An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxendolone
Introduction
Oxendolone, known chemically as 16β-ethyl-19-nortestosterone, is a synthetic estrane steroid with a unique pharmacological profile.[1][2] Marketed in Japan under brand names such as Prostetin and Roxenone, its primary clinical application is in the treatment of benign prostatic hyperplasia (BPH).[1] Unlike many steroids, oxendolone is not orally active and requires administration via intramuscular injection.[1]
Pharmacologically, it functions as both a potent progestin and an antiandrogen.[1] Its mechanism involves antagonism of the androgen receptor (AR) and agonism of the progesterone receptor (PR), which confers significant antigonadotropic effects.[1] Furthermore, it exhibits weak but clinically relevant inhibitory activity against 5α-reductase.[1] This multifaceted activity profile makes it a subject of interest for researchers in steroid chemistry and pharmacology. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and a detailed examination of its chemical synthesis.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its development and application. Oxendolone is a crystalline solid with well-defined properties.[2]
Nomenclature and Structure
-
Systematic (IUPAC) Name: (8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[3]
-
Common Names: Oxendolone, 16β-ethyl-19-nortestosterone[1][2]
-
CAS Registry Number: 33765-68-3[2]
-
Molecular Formula: C₂₀H₃₀O₂[2]
-
Molecular Weight: 302.45 g/mol [2]
The structure features the classic four-ring steroid nucleus but lacks the C19 methyl group characteristic of testosterone, classifying it as a 19-nortestosterone derivative.[4] The key modifications are the β-oriented ethyl group at the C16 position and the hydroxyl group at C17.
Physicochemical Data
The following table summarizes the key physicochemical properties of oxendolone, which are critical for its handling, formulation, and analysis.
| Property | Value | Source |
| Physical Form | Crystalline solid (from ether) | [2] |
| Melting Point | 152-153 °C | [2] |
| Optical Rotation | [α]D +41° (c = 1.0 in ethanol) | [2] |
| UV Absorption Max (λmax) | 240 nm (in ethanol, ε = 15800) | [2] |
Stability and Storage
Proper storage is crucial to maintain the integrity of steroidal compounds. Oxendolone exhibits good stability under standard conditions.
-
Heat, Humidity, and Indoor Light: The compound is reported to be stable against these conditions.[2]
-
Sunlight: Exposure to sunlight can induce epimerization, converting the compound to its 16α- and 17α-epimers.[2] This photosensitivity necessitates storage in light-protected containers.
-
Oxidative Stability: While specific studies on oxidative degradation are not detailed in the initial results, steroids, in general, can be susceptible to oxidation, especially when formulated in solutions that may contain peroxides or are exposed to air over long periods.[5]
It is recommended to store oxendolone in a cool, dry, and dark place, preferably under an inert atmosphere for long-term preservation.
Spectroscopic Profile
The structural features of oxendolone can be unequivocally confirmed through a combination of spectroscopic techniques. The following is a predictive analysis based on its structure and data from analogous steroids.
-
¹H NMR: The proton NMR spectrum would be complex, with characteristic signals for the angular methyl group (C18), the ethyl group at C16, and the olefinic proton at C4. The steroid backbone would present a series of overlapping multiplets in the aliphatic region.
-
¹³C NMR: The carbon spectrum would show 20 distinct signals. Key resonances would include the carbonyl carbon (C3) around 200 ppm, the olefinic carbons (C4 and C5) in the 120-170 ppm range, and the carbons bearing hydroxyl (C17) and methyl (C18) groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the O-H stretch of the hydroxyl group (~3400 cm⁻¹) and the C=O stretch of the α,β-unsaturated ketone (~1660 cm⁻¹). A C=C stretching vibration for the enone system would appear around 1615 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern would be characteristic of the steroid skeleton, involving cleavage of the D-ring and loss of water from the hydroxyl group.
Synthesis of Oxendolone
The synthesis of oxendolone (16β-ethyl-19-nortestosterone) is a multi-step process that relies on established steroid chemistry. The primary route involves the modification of a readily available steroid precursor.[6][7] The overall strategy involves two key transformations: the removal of the C19-methyl group to create the "19-nor" backbone and the stereoselective introduction of the 16β-ethyl group.
Synthetic Pathway Overview
A common and efficient method for generating the 19-nortestosterone scaffold is the Birch reduction of an aromatic A-ring precursor, such as estradiol 3-methyl ether.[4] This reaction selectively reduces the aromatic ring to a diene, which can then be hydrolyzed to the desired α,β-unsaturated ketone. The introduction of the 16-ethyl group can be achieved through various alkylation strategies.
Caption: A plausible synthetic pathway for Oxendolone from Estradiol 3-Methyl Ether.
Experimental Protocol: A Representative Synthesis
The following protocol is a conceptualized methodology based on established synthetic transformations in steroid chemistry, as referenced in patents and related literature.[2][4]
Step 1: Birch Reduction of Estradiol 3-Methyl Ether
-
Rationale: The Birch reduction is the cornerstone for accessing the 19-nor steroid family from aromatic precursors.[4] Using lithium in liquid ammonia with an alcohol as a proton source selectively reduces the electron-rich aromatic A-ring, avoiding reduction of other functional groups.
-
Procedure:
-
Set up a three-neck flask equipped with a dry-ice condenser, a mechanical stirrer, and a nitrogen inlet.
-
Charge the flask with anhydrous liquid ammonia (~ -78 °C).
-
Add small pieces of lithium metal until a persistent blue color is obtained.
-
Add a solution of estradiol 3-methyl ether in anhydrous THF dropwise.
-
After the addition is complete, add anhydrous ethanol dropwise to quench the reaction.
-
Allow the ammonia to evaporate overnight.
-
Carefully add water to the residue and extract the product with diethyl ether. The resulting enol ether is typically carried forward without extensive purification.
-
Step 2: Acid Hydrolysis to form 19-Norandrostenedione
-
Rationale: The enol ether intermediate from the Birch reduction is unstable and must be hydrolyzed to the thermodynamically more stable α,β-unsaturated ketone.
-
Procedure:
-
Dissolve the crude enol ether from Step 1 in a mixture of methanol and aqueous hydrochloric acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product, estr-4-ene-3,17-dione (19-norandrostenedione), with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 3 & 4: Introduction of the 16β-Ethyl Group
-
Rationale: Introducing the C16-substituent requires the formation of a C16-C17 double bond to act as a Michael acceptor. This is followed by a conjugate addition using an organocuprate reagent, which favors 1,4-addition and provides good stereocontrol for the desired β-orientation.
-
Procedure:
-
The 19-norandrostenedione is first dehydrogenated to introduce a double bond at the C16 position, forming a 16-dehydro intermediate.
-
This intermediate is then subjected to a Michael addition reaction. A solution of lithium diethylcuprate (Et₂CuLi) in THF is prepared at low temperature.
-
The 16-dehydro intermediate, dissolved in THF, is added slowly to the cuprate solution. The reaction is stirred at low temperature until completion.
-
The reaction is quenched with a saturated ammonium chloride solution, and the product, 16β-ethyl-19-norandrostenedione, is extracted.
-
Step 5: Stereoselective Reduction of the C17-Ketone
-
Rationale: The final step is the reduction of the C17-ketone to the required 17β-hydroxyl group. Sodium borohydride is a common reagent for this transformation. The hydride attacks from the less-hindered α-face, leading predominantly to the desired 17β-alcohol.
-
Procedure:
-
Dissolve the 16β-ethyl-19-norandrostenedione from the previous step in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding acetone, followed by water.
-
Extract the product, oxendolone, with ethyl acetate.
-
The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ether to yield pure oxendolone.[2]
-
Pharmacological Profile
Oxendolone's therapeutic effect in BPH stems from its distinct interactions with steroid hormone receptors.
Receptor Binding and Mechanism of Action
Oxendolone acts as a competitive antagonist at the androgen receptor, thereby blocking the effects of testosterone and dihydrotestosterone (DHT), which are key drivers of prostate growth.[1] Simultaneously, it is an agonist at the progesterone receptor. This potent progestogenic activity suppresses the pituitary's gonadotropic functions, leading to reduced levels of luteinizing hormone and, consequently, lower testosterone production.[1]
| Receptor | Activity | Binding Affinity (Ki) |
| Androgen Receptor (AR) | Antagonist with weak partial agonist activity | 320 nM |
| Progesterone Receptor (PR) | Agonist | 20 nM |
| 5α-Reductase | Inhibitor | IC₅₀ = 1.4 µM |
Data sourced from Wikipedia, which aggregates data from pharmacological studies.[1]
This dual mechanism of blocking androgen action at the receptor level and reducing androgen production via its antigonadotropic effects provides a comprehensive approach to mitigating the hormonal stimulation of the prostate. Its additional activity as a 5α-reductase inhibitor, albeit weak, may further contribute to reducing intraprostatic DHT levels.
References
-
Oxendolone. In: Wikipedia. Accessed December 3, 2025. [Link]
-
Oxendolone. In: DrugFuture. Accessed December 3, 2025. [Link]
-
Oxendolone. In: PubChem. National Center for Biotechnology Information. Accessed December 3, 2025. [Link]
-
Yoshioka K, Goto G, Komeno T. Studies on antiandrogenic agents. Synthesis of 16 beta-ethyl-19-nortestosterone. Chem Pharm Bull (Tokyo). 1975;23(12):3203-3207. [Link]
-
Oxendolone. In: PharmaCompass. Accessed December 3, 2025. [Link]
-
Schnecker B, Schoonen WG, Schmees C, et al. Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities. Steroids. 2011;76(14):1548-1557. [Link]
-
Djerassi C, Miramontes L, Rosenkranz G, Sondheimer F. Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17a-methyltestosterone. J Am Chem Soc. 1954;76(16):4092–4094. [Link]
-
Oxandrolone. In: Pediatric Oncall. Accessed December 3, 2025. [Link]
-
Vaňková N, Vosátka M, Schug H, et al. Fast and Sensitive Screening of Oxandrolone and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC-MS/MS with On-Line SPE Sample Pretreatment. Molecules. 2021;26(2):397. [Link]
-
Vaňková, N., Vosátka, M., Schug, H., et al. (2021). Fast and Sensitive Screening of Oxandrolone and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC—MS/MS with On-Line SPE Sample Pretreatment. ResearchGate. [Link]
-
Nandrolone. In: Wikipedia. Accessed December 3, 2025. [Link]
-
Sandoval A, Thomas GH, Djerassi C, Rosenkranz G, Sondheimer F. Steroids. LXI.1 Synthesis of 19-Nor-desoxycorticosterone, a Potent Mineralocorticoid Hormone. J Am Chem Soc. 1955;77(1):148–151. [Link]
-
Oxandrolone. In: Wikipedia. Accessed December 3, 2025. [Link]
-
D'Acquarica I, Ginnari D, Iazzetti A, et al. Synthesis and Biological Profile of Omaveloxolone: The Cornerstone for Friedreich Ataxia Treatment. Molecules. 2023;28(19):6818. [Link]
-
Forsdahl G, Gmeiner G, Eklund B, et al. (2018). Synthesis, characterization, and detection of new oxandrolone metabolites as long-term markers in sports drug testing. ResearchGate. [Link]
-
Oxandrolone. In: PubChem. National Center for Biotechnology Information. Accessed December 3, 2025. [Link]
-
Giebułtowicz J, Turek A, Wroczyński P, et al. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF. Food Chem. 2017;229:627-634. [Link]
-
Salter GJ, Haughey SA, Elliott CT, et al. Spectroscopic dataset of Hedione's derivatives gathered during process development. Data Brief. 2022;41:107936. [Link]
-
Vital Record. Drug stability: How storage conditions affect their performance. Texas A&M University Health Science Center. Published September 6, 2016. [Link]
-
Szendi Z, Forgó P, Sweet F. Complete 1H and 13C NMR spectra of pregnenolone. Steroids. 1995;60(6):442-446. [Link]
- WO2014009437A1 - Oxidation stability of abiraterone acetate.
-
Westphal F, Rösner P, Sauer S, et al. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Sci Int. 2012;217(1-3):157-167. [Link]
- Heyl FW, Herr ME, inventors; The Upjohn Company, assignee. Synthesis of pregnenolone.
-
Li L, Zuo T, Wang Y, et al. The Application of a Desktop NMR Spectrometer in Drug Analysis. J Anal Methods Chem. 2020;2020:8876938. [Link]
Sources
- 1. Oxendolone - Wikipedia [en.wikipedia.org]
- 2. Oxendolone [drugfuture.com]
- 3. Oxendolone | C20H30O2 | CID 443947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nandrolone - Wikipedia [en.wikipedia.org]
- 5. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 6. Studies on antiandrogenic agents. Synthesis of 16 beta-ethyl-19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
